7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
- 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Pyrazolo[1,5-a]pyrimidine derivatives
Comparison: Compared to similar compounds, 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. For instance, the carboxylic acid group allows for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets .
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h3-6H,1-2H2,(H,14,15) |
InChI Key |
CCPOYSKHCSXUNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=NC3=C(C=NN23)C(=O)O |
Origin of Product |
United States |
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